molecular formula C21H22ClN3O2 B14771650 2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride

2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride

Cat. No.: B14771650
M. Wt: 383.9 g/mol
InChI Key: PZXITLQSIYZSCE-UHFFFAOYSA-N
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Description

2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride is a complex organic compound that features a unique combination of functional groups, including an indole ring, a piperidine ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of an indole derivative with an appropriate acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.

    Oxidation and Reduction: The indole and piperidine rings can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups.

Major Products Formed

The major products formed from the reactions of this compound include amides, esters, and various oxidized or reduced derivatives. These products can have significant biological activities and are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole and piperidine rings are known to interact with biological receptors, enzymes, and other macromolecules, leading to a range of biological effects. The compound may also act as an inhibitor of specific enzymes or as a modulator of receptor activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

2-[2-oxo-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3H-indol-3-yl]acetyl chloride

InChI

InChI=1S/C21H22ClN3O2/c22-20(26)13-18-17-6-1-2-7-19(17)25(21(18)27)16-8-11-24(12-9-16)14-15-5-3-4-10-23-15/h1-7,10,16,18H,8-9,11-14H2

InChI Key

PZXITLQSIYZSCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3C(C2=O)CC(=O)Cl)CC4=CC=CC=N4

Origin of Product

United States

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